Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate

urease inhibition antibacterial target Helicobacter pylori

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate (CAS 1339378-09-4) is a synthetic heterocyclic building block composed of a thiazole ring linked via a chiral ethylamino bridge to a methyl butanoate ester chain. With a molecular formula of C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g·mol⁻¹, the compound is supplied as a research chemical at purities typically ranging from 95% to 98%.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B13253425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)NCCCC(=O)OC
InChIInChI=1S/C10H16N2O2S/c1-8(10-12-6-7-15-10)11-5-3-4-9(13)14-2/h6-8,11H,3-5H2,1-2H3
InChIKeyJELYDAWNSAOBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate – Chemical Identity, Procurement Specifications, and Core Scaffold Profile


Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate (CAS 1339378-09-4) is a synthetic heterocyclic building block composed of a thiazole ring linked via a chiral ethylamino bridge to a methyl butanoate ester chain [1]. With a molecular formula of C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g·mol⁻¹, the compound is supplied as a research chemical at purities typically ranging from 95% to 98% . Its structural features—a hydrogen-bond-donating secondary amine, a hydrogen-bond-accepting ester carbonyl, and the sulfur/nitrogen-containing thiazole ring—position it as a versatile intermediate for medicinal chemistry and agrochemical synthesis . The compound is commercially available from multiple vendors including Enamine, Chemscene, and MolDB, with catalog numbers such as EN300-161723 and CS-0347455 .

Heterocyclic building block for medicinal chemistry and agrochemical synthesis programs
Research chemical available from multiple suppliers; reported purity supports SAR exploration
Thiazole-aminobutanoate scaffold with chiral ethylamino bridge enables diverse derivatization

Why Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate Cannot Be Replaced by Generic Thiazole or Aminobutanoate Analogs


Thiazole-containing compounds exhibit widely divergent biological activity profiles depending on subtle variations in substitution pattern, linker identity, and ester/acid functionality [1][2]. The target compound's unique combination—a 2-thiazolyl ring, a methyl-branched ethylamino spacer, and a methyl butanoate ester—generates a distinct pharmacophoric geometry, hydrogen-bonding capacity, and lipophilicity (XLogP3 = 0.9) that is not replicated by close analogs such as the benzothiazole variant (Methyl 4-(1,3-benzothiazol-2-yl)aminobutanoate, XLogP3 = 2.9) or the carboxylic acid counterpart (4-(4-Phenyl-1,3-thiazol-2-yl)aminobutanoic Acid) [3][4]. Replacing this compound with a generic thiazole-amine or an aminobutanoate derivative lacking the precise (thiazol-2-yl)ethyl substitution pattern would alter target binding, metabolic stability, and synthetic derivatization potential, undermining experimental reproducibility in SAR campaigns [1][2].

Benzothiazole analog Exhibits substantially higher lipophilicity, potentially shifting membrane permeability and metabolic clearance profiles.
Free carboxylic acid analog Alters hydrogen-bonding capacity and aqueous solubility, likely changing target engagement and formulation behavior.
Generic thiazole-amine derivatives Lack the precise (thiazol-2-yl)ethyl substitution and methyl-branched spacer, reducing SAR reproducibility.

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate – Quantified Differentiation Evidence vs. Closest Analogs


Urease Inhibitory Activity: IC₅₀ Comparison Against Bacterial Urease

The target compound demonstrates measurable bacterial urease inhibitory activity with an IC₅₀ of 69,000 nM (69 µM) against Escherichia coli urease, as recorded in the BindingDB/ChEMBL curated database. This represents a baseline inhibitory profile for the thiazole-aminobutanoate scaffold [1]. By class-level comparison, structurally optimized thiazole Schiff base derivatives in the same urease inhibition assay context have achieved IC₅₀ values in the low micromolar range (e.g., <10 µM), while the benchmark urease inhibitor acetohydroxamic acid typically exhibits IC₅₀ values of 20–50 µM [2]. These data position the target compound as a moderate-potency urease ligand with a defined SAR starting point for further optimization of the aminobutanoate side chain [1][2].

Urease IC₅₀
Cross-study comparable
Target: 69 µM vs. optimized thiazole Schiff bases: ~10–23 µM; clinical benchmark: 20–50 µM
Supports baseline SAR starting point for urease inhibitor optimization
E. coli urease; ELISA detection; 15 min preincubation
urease inhibition antibacterial target Helicobacter pylori

Antiviral Activity: Influenza A Replication Inhibition in Human Bronchial Epithelial Cells

Compounds within the methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate chemotype have been evaluated for influenza A virus replication inhibition. BindingDB records an EC₅₀ of 5,690 nM (5.69 µM) for blocking influenza virus replication (PR8 and X31 strains) in Calu-3 human bronchial epithelial cells for a closely related thiazole-aminobutanoate analog [1]. This represents a class-level antiviral signal that distinguishes the thiazole-aminobutanoate scaffold from thiazole-carboxylate antivirals such as methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which exhibits potent anti-flaviviral activity against yellow fever virus via a distinct envelope-protein-targeting mechanism [2]. The differentiated viral strain specificity and cellular context underscore the scaffold-specific antiviral profile [1][2].

Influenza A EC₅₀
Class-level inference
~5.69 µM (class-representative analog; PR8, X31 strains)
Class-level antiviral signal for respiratory research in Calu-3 cells
Calu-3 human bronchial epithelial model; distinct from flavivirus-targeted thiazoles
influenza A antiviral PR8 strain Calu-3 cells

Lipophilicity and Drug-Likeness Profile: Computed XLogP3 and TPSA Differentiation from Benzothiazole and Phenylthiazole Analogs

The target compound's computed XLogP3 of 0.9 and topological polar surface area (TPSA) of 79.5 Ų place it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [1]. In direct comparison, the benzothiazole analog Methyl 4-(1,3-benzothiazol-2-yl)aminobutanoate exhibits an XLogP3 of 2.9—a 2.0 log unit increase that corresponds to approximately 100-fold higher lipophilicity and consequently altered membrane permeability and metabolic clearance profiles [2]. The phenyl-substituted analog 4-(4-Phenyl-1,3-thiazol-2-yl)aminobutanoic Acid also shows elevated XLogP3 of 2.8 with a higher TPSA of 90.5 Ų, reflecting its free carboxylic acid functionality [3]. The target compound's lower, balanced lipophilicity (XLogP3 < 1) is predictive of superior aqueous solubility and reduced CYP450-mediated oxidative metabolism risk compared to its more lipophilic congeners [1][2].

XLogP3 Comparison
Head-to-head
Target: 0.9 | Benzothiazole: 2.9 | Phenylthiazole: 2.8 (~100-fold lipophilicity difference)
Lower lipophilicity supports aqueous solubility and developability profiling
Computed properties; TPSA comparable at ~79.5 Ų
physicochemical properties drug-likeness ADME prediction

Aminoacyl-tRNA Synthetase Inhibition: Class-Level Evidence for the Aminothiazole Scaffold

The thiazole-aminobutanoate scaffold is structurally related to a series of novel thiazoles developed by Cubist Pharmaceuticals as inhibitors of aminoacyl-tRNA synthetases (aaRS), a validated antibacterial target class [1]. The Cubist SAR study demonstrated that specific substitution on the thiazole ring and the aminoalkyl side chain critically modulates aaRS inhibitory potency and antibacterial spectrum [1]. While the target compound itself was not explicitly tested in that study, its structural features—the 2-thiazolyl ring with an aminoalkyl ester side chain—align with the pharmacophoric requirements identified for aaRS inhibition. This contrasts with thiazole-amino acid conjugate scaffolds evaluated for anticancer cytotoxicity (IC₅₀ = 2.07–8.51 µM against A549, HeLa, MCF-7 cell lines), where the thiazole is conjugated to free amino acids rather than to an aminobutanoate ester, resulting in a distinct target selectivity profile [2].

aaRS Target Class
Class-level inference
Structurally aligned with Cubist aaRS inhibitor pharmacophore
Supports antibacterial screening; distinct from anticancer thiazole-amino acid conjugates
No direct aaRS IC₅₀ available; target engagement inferred from SAR
aminoacyl-tRNA synthetase antibacterial target Cubist Pharmaceuticals

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate – Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Lead Optimization Targeting Urease-Dependent Pathogens (H. pylori, Proteus spp.)

With a validated bacterial urease IC₅₀ of 69 µM, this compound serves as a tractable starting point for medicinal chemistry optimization of the aminobutanoate side chain and thiazole substitution pattern to improve potency toward the submicromolar range required for therapeutic development [1]. Researchers can use the established urease inhibition assay protocol (E. coli urease, urea substrate, ELISA readout) to benchmark new synthetic analogs, with the goal of surpassing the potency of clinical urease inhibitors such as acetohydroxamic acid (IC₅₀ = 20–50 µM) [2]. The compound's favorable XLogP3 of 0.9 further supports oral bioavailability optimization for gastric H. pylori targeting [3].

Influenza A Antiviral Discovery Using the Thiazole-Aminobutanoate Chemotype

Class-level evidence demonstrating EC₅₀ ≈ 5.69 µM for influenza A (PR8, X31) replication inhibition in Calu-3 human bronchial epithelial cells validates this chemotype for respiratory antiviral screening cascades [1]. Unlike flavivirus-targeted thiazole-5-carboxylate compounds, this scaffold's activity in influenza-relevant cell models supports its selection for medicinal chemistry programs focused on seasonal and pandemic influenza strains [2]. Procurement of this compound enables SAR exploration around the ethylamino spacer and ester functionality to optimize antiviral potency and selectivity.

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

The target compound's computed XLogP3 (0.9) is approximately 2.0 log units lower than its benzothiazole analog (XLogP3 = 2.9), corresponding to a ~100-fold reduction in lipophilicity and predictive of superior aqueous solubility and reduced metabolic liability [1][2]. This property profile makes it an attractive inclusion in fragment-based and lead-like screening libraries where balanced hydrophilicity is a design criterion. Procurement teams can differentiate this compound from more lipophilic thiazole building blocks based on these quantified physicochemical parameters [1].

Aminoacyl-tRNA Synthetase (aaRS) Inhibitor Screening for Novel Antibacterial Agents

The structural alignment of the thiazole-aminobutanoate scaffold with the aaRS inhibitor pharmacophore elucidated by Cubist Pharmaceuticals supports its deployment in antibacterial discovery campaigns targeting Gram-positive and Gram-negative pathogens [1]. The compound's ester functionality provides a synthetic handle for prodrug strategies or further derivatization to probe aaRS active-site binding determinants that distinguish bacterial from human cytoplasmic and mitochondrial aaRS enzymes, a critical selectivity requirement for antibacterial development [1].

Application
Selection Property
Validation Focus
Antibacterial lead optimization targeting urease-dependent pathogens
Reported urease IC₅₀ context
Benchmark against clinical urease inhibitor scaffolds; SAR for submicromolar potency
Influenza A antiviral screening cascade
Antiviral activity in human bronchial epithelial cells
SAR for replication inhibition; differentiation from flavivirus-targeted chemotypes
Fragment-based lead optimization libraries
Low lipophilicity (XLogP3 0.9) and favorable drug-like space
Aqueous solubility profiling; metabolic stability and permeability assessment
Antibacterial aaRS inhibitor screening
Structural alignment with aaRS pharmacophore
Selectivity profiling vs human cytoplasmic and mitochondrial aaRS
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